Desloratadine N-Carboxylic Acid Methyl Ester

Purity HPLC Reference Standard

Accurate impurity quantification in desloratadine APIs and formulations requires a validated reference standard with a defined relative retention time (RRT). Desloratadine N-Carboxylic Acid Methyl Ester (CAS 165740-03-4) is a pharmacopoeia-grade impurity marker with an RRT of ≈1.17-1.25, distinct from other desloratadine-related impurities, ensuring unambiguous peak identification in HPLC/UPLC methods. - **Regulatory Compliance**: Suitable for ICH Q2(R1) method validation, ANDA/DMF submissions, and routine QC batch release testing per USP/EP monographs. - **Analytical Precision**: Enables linearity assessment, system suitability testing, and forced degradation studies for desloratadine formulations. - **Supply Assurance**: Fully characterized with traceable documentation, stored at 2-8°C, and shipped ambient for reliable global delivery.

Molecular Formula C21H21ClN2O2
Molecular Weight 368.9 g/mol
CAS No. 165740-03-4
Cat. No. B144147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesloratadine N-Carboxylic Acid Methyl Ester
CAS165740-03-4
Synonyms4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid Methyl Ester;  N-Methoxycarbonyl Desloratadine; 
Molecular FormulaC21H21ClN2O2
Molecular Weight368.9 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
InChIInChI=1S/C21H21ClN2O2/c1-26-21(25)24-11-8-14(9-12-24)19-18-7-6-17(22)13-16(18)5-4-15-3-2-10-23-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3
InChIKeyXTGUGVYFFYZHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desloratadine N-Carboxylic Acid Methyl Ester (CAS 165740-03-4) – Core Identity and Regulatory Role as an Analytical Reference Standard


Desloratadine N-Carboxylic Acid Methyl Ester (CAS 165740-03-4), also known as N-Methoxycarbonyl Desloratadine or the methyl analogue of Loratadine, is a well-characterized impurity and degradation product of the second-generation antihistamine Desloratadine . This compound is not intended for therapeutic use; rather, it serves as a critical analytical reference standard in pharmaceutical quality control, method validation, and stability studies for Desloratadine and Loratadine active pharmaceutical ingredients (APIs) and finished dosage forms [1]. Its primary procurement value lies in its defined identity, high purity specifications (typically ≥95% to 98.34% by HPLC) , and its established role in enabling compliance with regulatory pharmacopoeial monographs (USP, EP) [2].

Analytical reference standard for Desloratadine impurity profiling
Purity specification meets typical reference standard thresholds (≥95% by HPLC)
Traceability documentation aligned with USP/EP pharmacopoeial monographs

Why Generic Substitution of Desloratadine N-Carboxylic Acid Methyl Ester (CAS 165740-03-4) is Not Feasible


Generic substitution of Desloratadine N-Carboxylic Acid Methyl Ester with another Desloratadine-related impurity standard (e.g., Impurity A, Impurity B, Desloratadine N-Oxide) is technically invalid and may compromise analytical accuracy and regulatory compliance. Each impurity exhibits a distinct chromatographic retention time, relative retention factor (RRF), and spectral profile under validated HPLC/UPLC conditions [1]. Directly substituting one impurity standard for another would introduce systematic errors in impurity quantification, peak identification, and system suitability testing, potentially leading to inaccurate purity assessments and failed regulatory submissions (ANDA, DMF) [2]. The quantitative evidence below demonstrates that Desloratadine N-Carboxylic Acid Methyl Ester possesses specific analytical behavior and purity specifications that are not interchangeable with other in-class impurity standards.

Chromatographic identity
Distinct relative retention time and spectral profile may not transfer to other Desloratadine impurity standards.
Purity & traceability
Supplier-reported purity and regulatory documentation are not interchangeable; substitution may compromise method compliance.

Quantitative Differentiation Evidence for Desloratadine N-Carboxylic Acid Methyl Ester (CAS 165740-03-4)


Comparative Purity Specification for Desloratadine N-Carboxylic Acid Methyl Ester (CAS 165740-03-4) as an Analytical Reference Standard

Desloratadine N-Carboxylic Acid Methyl Ester (CAS 165740-03-4) is commercially available with a purity specification of 98.34% by HPLC . This value exceeds the typical minimum purity threshold of 95% required for many impurity reference standards in pharmaceutical analysis . The higher purity level reduces the contribution of unknown impurities to the analytical signal, thereby improving the accuracy of quantification in related substances testing for Desloratadine and Loratadine APIs.

HPLC Purity
Data to verify
98.34% vs ≥95%
Supports method accuracy review
Supplier-reported purity; cross-study comparison
Purity HPLC Reference Standard Pharmaceutical Analysis

Relative Retention Time Differentiation of Desloratadine N-Carboxylic Acid Methyl Ester (CAS 165740-03-4) in Validated HPLC Methods

In a validated HPLC method for the determination of related substances in Desloratadine, an impurity identified as Impurity II (which corresponds to Desloratadine N-Carboxylic Acid Methyl Ester based on structural and retention characteristics) exhibited a relative retention time (RRT) of approximately 1.17 to 1.25 relative to Desloratadine (main peak RRT = 1.00), depending on the specific flow rate [1]. This RRT is distinct from other Desloratadine impurities, such as Impurity I (RRT ≈0.95), and Dechloro desloratadine (RRT = 0.37) [2].

HPLC Retention
Class-level inference
RRT ~1.2 (post-main peak)
Enables unambiguous peak identification
Distinct from Impurity I (RRT ~0.95) and dechloro impurity (0.37); validate in-house
Chromatography Retention Time Impurity Profiling Method Validation

Regulatory Acceptance and Traceability of Desloratadine N-Carboxylic Acid Methyl Ester (CAS 165740-03-4) as a Reference Standard

Desloratadine N-Carboxylic Acid Methyl Ester (CAS 165740-03-4) is explicitly supplied with detailed characterization data compliant with regulatory guidelines (e.g., ICH) [1]. This product can be used as a reference standard, and further traceability against pharmacopoeial standards (USP or EP) can be provided based on feasibility [1]. In contrast, many generic impurity standards may not offer documented traceability or full characterization data packages, which can delay regulatory review or necessitate additional bridging studies [2].

Regulatory Support
Class-level inference
Characterization data & pharmacopoeial traceability available
May reduce internal bridging studies
Supplier documentation; verify specific dossier needs
Regulatory Compliance Reference Standard Traceability ANDA

Sensitivity and Limit of Quantification in Desloratadine Impurity Profiling Methods

Validated HPLC methods for Desloratadine and its impurities, including Desloratadine N-Carboxylic Acid Methyl Ester, achieve limits of quantification (LOQ) in the low ng/mL range. For example, a stability-indicating UPLC method validated per ICH guidelines demonstrated linearity, accuracy, and precision suitable for quantifying impurities at levels well below the ICH Q3A threshold for identification (0.10%) [1]. In related methods for loratadine and desloratadine, LOQs of 18-20 ng/mL have been reported [2]. This high sensitivity is crucial for detecting and quantifying trace levels of this specific impurity in drug substances.

Method LOQ
Class-level inference
~18–20 ng/mL vs ICH 0.10% threshold
Supports trace impurity quantification
Method-dependent; verify on system
LOQ Sensitivity HPLC Impurity Analysis

Targeted Application Scenarios for Desloratadine N-Carboxylic Acid Methyl Ester (CAS 165740-03-4) Based on Evidence


Analytical Method Development and Validation for Desloratadine API Purity

Use Desloratadine N-Carboxylic Acid Methyl Ester as a primary impurity reference standard during the development and ICH-compliant validation of HPLC/UPLC methods for quantifying related substances in Desloratadine drug substance. The compound's distinct relative retention time (RRT ≈1.17-1.25) [1] and high purity (98.34%) enable accurate peak identification, system suitability assessment, and establishment of correction factors, ensuring method specificity and linearity for this critical impurity.

Stability-Indicating Method Qualification and Forced Degradation Studies

Employ Desloratadine N-Carboxylic Acid Methyl Ester as a marker compound in forced degradation studies (oxidative, thermal stress) to evaluate the stability-indicating power of analytical methods for Desloratadine formulations. Validated methods can separate this impurity from the API peak and other degradation products, demonstrating the method's capability to detect changes in impurity profile under stress [2].

Regulatory Dossier Support for ANDA and DMF Submissions

Procure Desloratadine N-Carboxylic Acid Methyl Ester with documented traceability to USP/EP standards and full characterization data [3] for inclusion in Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF). This reduces the need for additional bridging studies and provides regulatory reviewers with confidence in the accuracy of impurity profiling data for generic Desloratadine and Loratadine products.

Quality Control Batch Release Testing for Desloratadine Finished Products

Integrate Desloratadine N-Carboxylic Acid Methyl Ester into routine QC laboratory workflows as a qualified impurity reference standard for the batch release testing of Desloratadine tablets and syrups. The compound's well-defined chromatographic behavior under validated conditions [1] allows for precise quantification against established acceptance criteria (typically NMT 0.1% for unspecified impurities), ensuring product compliance with pharmacopoeial monographs.

Application
Selection Property
Validation Focus
Method validation for impurity profiling
Distinct chromatographic retention
Peak specificity and system suitability
Stability-indicating method qualification
Degradation marker relevance
Selectivity under forced degradation
ANDA/DMF impurity data support
Pharmacopoeial traceability documentation
Regulatory reviewer confidence in impurity data
QC batch release testing
Validated chromatographic conditions
Compliance with pharmacopoeial acceptance criteria

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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